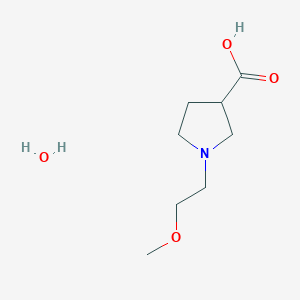

1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which includes “1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrate”, can be achieved through organocatalytic enantioselective Michael addition reactions . The reaction involves 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Molecular Structure Analysis

The molecular formula of “1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrate” is C8H17NO4 . The molecular weight is 191.22 .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives, such as “1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrate”, often involve the formation of an iminium ion . This occurs through the reaction of pyrrolidine with the carbonyl donor, which can give an enamine that could proceed reaction with the re-face of the aldehydes .Physical And Chemical Properties Analysis

The physical form of “1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrate” is solid . It has a molecular weight of 191.22 .科学的研究の応用

Synthesis and Structural Analysis

Synthetic Pathways and Derivatives : Research on pyrrolidine derivatives, such as the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives, showcases the interest in modifying pyrrolidine structures for various applications. These synthetic routes enable the exploration of chemical space for new biological activities and material properties (Mulholland, Foster, & Haydock, 1972).

Molecular Structure Characterization : The determination of the crystal structure of pyrrolidine derivatives, such as "C11H19NO5," provides insights into conformational preferences and potential interaction sites for further chemical modifications or interactions with biological targets (Yuan, Cai, Huang, & Xu, 2010).

Potential Biological Applications

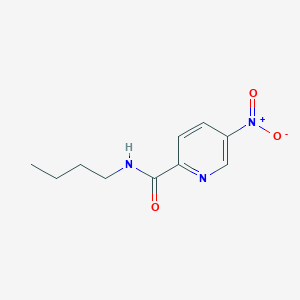

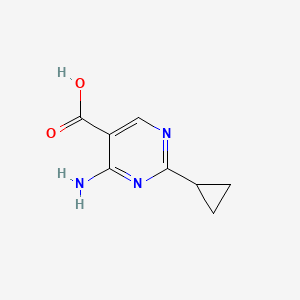

- Antimicrobial and Antimycobacterial Activity : Derivatives of pyridine carboxylic acids, which share structural similarities with pyrrolidine carboxylic acids, have been investigated for their antimicrobial and antimycobacterial activities. These studies highlight the potential of such compounds in developing new therapeutic agents (Sidhaye, Dhanawade, Manasa, & Aishwarya, 2011).

Safety and Hazards

The safety information for “1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrate” indicates that it may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.H2O/c1-12-5-4-9-3-2-7(6-9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEYILDFMOQAGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(C1)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B1379582.png)

![3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride](/img/structure/B1379584.png)

![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride](/img/structure/B1379592.png)